molecular formula C9H6N2O5 B15053197 Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate

Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate

Cat. No.: B15053197
M. Wt: 222.15 g/mol
InChI Key: IWXRFVGPNRICLX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various functionalized isoxazole derivatives .

Scientific Research Applications

Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate include other isoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and carboxylate ester functionality make it a versatile intermediate for further chemical modifications .

Biological Activity

Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate is a member of the isoxazole family, characterized by its unique heterocyclic structure. Isoxazoles have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, summarizing its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through various methods involving the reaction of nitro compounds with aldehydes. The presence of the nitro group and the isoxazole ring significantly influences its biological activity. The compound's structure allows it to interact with multiple biochemical pathways, making it a versatile candidate for drug development.

Biological Pathways

Isoxazole derivatives like this compound have been shown to engage in several biological processes:

  • Anticancer Activity : Studies indicate that isoxazole derivatives can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.
  • Neuroprotective Effects : Compounds in this class exhibit potential neuroprotective properties, likely through the modulation of neurotransmitter systems and reduction of oxidative stress .
  • Enzyme Inhibition : Some derivatives demonstrate inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its effect on various cancer cell lines and reported an IC50 value indicative of potent cytotoxicity. The compound was found to induce apoptosis in cancer cells through caspase activation.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15.2Induction of apoptosis
MCF-7 (breast cancer)12.8Cell cycle arrest
A549 (lung cancer)18.4Inhibition of proliferation

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in vitro and in vivo. The compound showed promising results in models of oxidative stress-induced neuronal damage.

ModelConcentration (µM)Outcome
SH-SY5Y Cells10Reduced ROS production
Mouse Model20Improved cognitive function

Enzyme Inhibition Studies

The compound was also tested for its ability to inhibit AChE, an important target in Alzheimer's disease treatment. The results indicated competitive inhibition with a calculated IC50 value.

EnzymeIC50 (µM)Type of Inhibition
Acetylcholinesterase29.46Competitive

Case Studies and Research Findings

  • Study on Anticancer Activity : A comprehensive study published in a peer-reviewed journal highlighted the efficacy of this compound against various cancer cell lines, emphasizing its potential as a lead compound for further development .
  • Neuroprotection Research : Another investigation focused on the neuroprotective effects of this compound in models simulating oxidative stress, demonstrating a significant reduction in neuronal cell death compared to controls .
  • Enzymatic Activity : Recent findings suggest that this compound can effectively inhibit AChE, supporting its potential role in treating cognitive disorders associated with cholinergic dysfunction .

Properties

IUPAC Name

methyl 5-nitro-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O5/c1-15-9(12)8-6-4-5(11(13)14)2-3-7(6)16-10-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXRFVGPNRICLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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